molecular formula C23H21N3O3 B11647626 {2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone

{2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone

Cat. No.: B11647626
M. Wt: 387.4 g/mol
InChI Key: MCCDZVFPRDLZRM-UHFFFAOYSA-N
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Description

The compound {2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone is a complex organic molecule that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone. The nitrophenyl group is introduced via a nitration reaction, and the phenylmethanone moiety is added through a Friedel-Crafts acylation reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

{2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of {2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • {2-methyl-4-[(4-aminophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone
  • {2-methyl-4-[(4-chlorophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone
  • {2-methyl-4-[(4-bromophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone

Uniqueness

The uniqueness of {2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone lies in its specific combination of functional groups, which confer distinct electronic and steric properties. The presence of the nitrophenyl group enhances its redox activity, while the quinoline core provides a rigid and planar structure that is beneficial for interactions with biological targets and electronic applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

[2-methyl-4-(4-nitroanilino)-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H21N3O3/c1-16-15-21(24-18-11-13-19(14-12-18)26(28)29)20-9-5-6-10-22(20)25(16)23(27)17-7-3-2-4-8-17/h2-14,16,21,24H,15H2,1H3

InChI Key

MCCDZVFPRDLZRM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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